Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
Description
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a thiophene ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with an ethoxycarbonyl moiety. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the bromine atom . Its synthesis typically involves multistep routes, such as bromination of precursor acetylthiophenes or condensation reactions involving 4-bromobenzaldehyde derivatives .
Structural characterization via NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography confirms its planar thiophene core and the spatial arrangement of substituents, which influence its electronic properties and intermolecular interactions . Applications include its use in synthesizing biologically active molecules (e.g., kinase inhibitors, antimicrobial agents) and functional materials .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFTZNQTVQJNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189640 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-41-8 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19282-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-bromophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate typically involves the bromination of thiophene followed by esterification. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Coupling Reaction: The brominated thiophene is then subjected to a coupling reaction with 4-bromobenzene using a palladium catalyst in the presence of a base like potassium carbonate.
Esterification: The resulting product is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Amino derivatives, Thiol derivatives, Alkoxy derivatives
Scientific Research Applications
Synthetic Routes
The synthesis of Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate typically involves the following steps:
- Starting Material : The synthesis begins with the corresponding thiophene-2-carboxylic acid.
- Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and a strong acid catalyst (e.g., sulfuric acid).
- Reflux Conditions : The reaction is conducted under reflux to ensure complete conversion.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of new derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form nitro derivatives or reduction to yield phenyl derivatives, expanding the library of available compounds for further research.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting applications in developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that this compound may influence cellular pathways related to cancer cell growth and apoptosis, indicating potential therapeutic uses in oncology.
Material Science
The compound has been investigated for its applications in material science, particularly in the development of:
- Electroluminescent Devices : Due to its electronic properties, it is being studied for use in organic light-emitting diodes (OLEDs).
- Nonlinear Optical Devices : Its unique structure allows it to exhibit nonlinear optical properties, making it suitable for applications in photonic devices.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Differences :
- The 4-bromophenyl substituent in the target compound provides superior reactivity in cross-coupling compared to 4-fluorophenyl (lower bond dissociation energy of C–Br vs. C–F) .
- Nitro and chloropyridinyl groups alter electronic density, affecting solubility and intermolecular interactions (e.g., hydrogen bonding in crystals) .
Derivatives with Additional Functional Groups
Key Differences :
- Boronate esters are critical for modular synthesis but require inert conditions to prevent hydrolysis.
Isomeric and Conformational Variants
- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : A bicyclic variant with a fused thiazolo-pyrimidine ring. Exhibits distinct crystallographic packing (triclinic system, P-1 space group) due to sulfur-mediated hydrogen bonds .
- Ethyl 5-(4-bromophenyl)-1-(2-hydrazinyl)methylpyrrole-3-carboxylate : Pyrrole-based isomer with improved solubility in polar solvents.
Biological Activity
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromophenyl group and an ethyl ester functional group. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiophene moiety can modulate enzyme activity and receptor binding, potentially affecting pathways related to cell proliferation, apoptosis, and immune responses. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.
- Antimicrobial Action : Its structure allows it to disrupt bacterial cell membranes or interfere with bacterial metabolism.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested using the disc diffusion method against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values for these cell lines were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | <25 |
| MCF-7 | <30 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential for clinical applications in treating resistant infections .
- Cytotoxicity Against Cancer Cells : In another study, the compound was tested on various cancer cell lines using the MTT assay. The results showed that this compound effectively inhibited cell growth in a dose-dependent manner, with notable selectivity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
